molecular formula C11H14ClN3O3 B8348283 2-Nitro-5-piperazinylbenzaldehyde hydrochloride

2-Nitro-5-piperazinylbenzaldehyde hydrochloride

Cat. No. B8348283
M. Wt: 271.70 g/mol
InChI Key: LFORZJWYWBWUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-piperazinylbenzaldehyde hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-piperazinylbenzaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-piperazinylbenzaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-5-piperazinylbenzaldehyde hydrochloride

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-nitro-5-piperazin-1-ylbenzaldehyde;hydrochloride

InChI

InChI=1S/C11H13N3O3.ClH/c15-8-9-7-10(1-2-11(9)14(16)17)13-5-3-12-4-6-13;/h1-2,7-8,12H,3-6H2;1H

InChI Key

LFORZJWYWBWUOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-5-chlorobenzaldehyde diethyl acetal (138 g) was dissolved in 750 ml of dimethylformamide (DMF) and to the solution was added 250 g of anhydrous piperazine and stirred at 80° C. for 4 hours. After removing excessive piperazine and DMF by evaporation under reduced pressure, and a dilute aqueous sodium hydroxide solution was added to the residue to dissolve. Then, the solution was extracted with methylene chloride. The methylene chloride layer was washed with water and dried over sodium sulfate followed by removal of the solvent by distillation. To the residue was added 850 ml of isopropyl alcohol to dissolve, and to the solution was added 65 ml of concentrated hydrochoric acid and heated under reflux for 1 hour. After cooling, the crystals which precipitated were collected by filtration to give 93 g of 2-nitro-5-piperazinylbenzaldehyde hydrochloride, m.p. 195°-201° C.
Name
2-Nitro-5-chlorobenzaldehyde diethyl acetal
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two

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